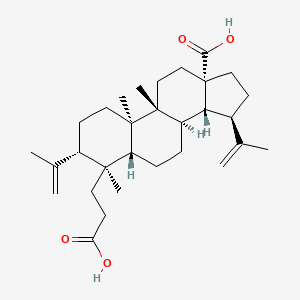

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid

Beschreibung

Nuclear Magnetic Resonance (NMR)

Data from CDCl3 solutions (400 MHz 1H, 100 MHz 13C):

| 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Assignment |

|---|---|---|

| 1.45 (s) | 29.6 | CH3-23 |

| 4.55, 4.67 (each s) | 109.8, 150.2 | H-29, C-20 (Δ20(29)) |

| 2.31, 2.48 (d, J=18.5 Hz) | 216.8 | H-1, C-3 (carbonyl) |

Mass Spectrometry (MS)

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (Ga Kα radiation) confirmed:

- Space group : P43, with unit cell dimensions a = 9.1862 Å, c = 31.388 Å.

- Absolute configuration : 1R,5R,8R,9S,10R,11R,13R,14R,17S,18R,19R via Flack parameter (0.0).

- Molecular packing : Stabilized by intermolecular H-bonds between carboxylic acids and adjacent hydroxyl groups.

Comparative Analysis With Related Secolupane Skeleton Derivatives

Structural Variations and Bioactivity

Eigenschaften

IUPAC Name |

(3S,4S,5R,8R,9R,10R,13S,14R,15R)-4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(2)20-10-15-30(26(33)34)17-16-28(6)22(25(20)30)8-9-23-27(5,13-12-24(31)32)21(19(3)4)11-14-29(23,28)7/h20-23,25H,1,3,8-17H2,2,4-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,23+,25+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFWERYSZNWGQD-RGAAFHQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC(C4(C)CCC(=O)O)C(=C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Grignard Alkylation and Precursor Activation

A foundational synthetic approach begins with lupane derivatives, such as 2,3-secolupane, which undergo Grignard alkylation to introduce functional groups. In a 2019 study, C₂H₅MgBr in anhydrous ethyl ether (Et₂O) and tetrahydrofuran (THF) facilitated the alkylation of a secolupane precursor at the C-3 position. The reaction mixture was stirred under heating for 1 hour, followed by acidic work-up to yield a modified intermediate. This step is critical for subsequent oxidation and carboxylation.

Table 1: Reaction Conditions for Grignard Alkylation

Oxidation and Ring-Opening Reactions

Following alkylation, oxidation is employed to introduce carboxylic acid groups. Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used to oxidize hydroxyl or methyl groups at C-3 and C-28. For instance, selective oxidation of a hydroxylated intermediate under acidic conditions generates the 3,28-dioic acid structure. Ring-opening reactions, often catalyzed by Lewis acids like BF₃·Et₂O, further modify the lupane skeleton to achieve the seco configuration.

Natural Extraction and Isolation Techniques

This compound can also be isolated from natural sources, primarily plants in the Acanthopanax genus. This method relies on chromatographic purification to obtain high-purity compounds.

Source Material and Extraction

Fruits of Acanthopanax sessiliflorus have been identified as rich sources of 3,4-seco-triterpenoids. Crude extracts are prepared using methanol or ethanol, followed by sequential partitioning with organic solvents (e.g., n-hexane, ethyl acetate, n-butanol). The n-butanol fraction, enriched with polar triterpenoids, is typically subjected to further purification.

Chromatographic Purification

Silica gel column chromatography (CC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are central to isolating the target compound. A 2021 study achieved purification using a gradient of CHCl₃-MeOH-H₂O (15:3:1 → 7:3:1) on silica gel CC, yielding fractions that were further refined via RP-18 columns. Ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) ensured precise quantification, with reported yields of 0.01–2.806 mg/g of raw material.

Table 2: Chromatographic Conditions for Natural Isolation

| Step | Conditions |

|---|---|

| Initial CC | CHCl₃-MeOH-H₂O (15:3:1 → 7:3:1) |

| RP-18 Column | MeOH-H₂O (2:1 → 3:1) |

| Detection | UPLC-MS (negative ion mode) |

| Purity | >95% by NMR and HR-MS |

Industrial-Scale Production Challenges

Despite advancements, industrial production remains limited due to low yields and high costs. Synthetic routes face bottlenecks in multi-step reactions, where cumulative yields rarely exceed 10–15%. Natural extraction is constrained by the limited abundance of source material and labor-intensive purification. Recent efforts focus on biocatalytic methods and microbial synthesis to improve scalability, though these approaches are still in exploratory phases.

Comparative Evaluation of Methods

Synthetic Routes

-

Advantages : Enables structural customization; avoids reliance on natural sources.

-

Disadvantages : Low yields (~20–30% over 4–5 steps); requires hazardous reagents (e.g., CrO₃).

Natural Extraction

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Potential use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Interacting with Receptors: Binding to cellular receptors and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Secolupane and Lupane Families

The compound belongs to the secolupane subclass, distinguished by a cleaved C3-C4 bond. Below is a comparison with structurally related triterpenoids:

Table 1: Structural Comparison of Key Triterpenoids

Key Structural Differences:

- Backbone Variation: While this compound has a secolupane skeleton, ceanothic acid and impressic acid retain the intact lupane structure .

- Functional Groups: The presence of a 3-carboxylic acid group in this compound contrasts with the C3 hydroxyl in ceanothic acid and 3α-hydroxy-lup-20(29)-en-23,28-dioic acid .

Bioactivity Comparison

Table 2: Bioactivity Profiles of Selected Triterpenoids

Functional Insights:

- Antioxidant vs. Antiviral: this compound excels in ROS scavenging, whereas ceanothic acid and its derivatives show broader antiviral activity .

- Anti-inflammatory Mechanisms : Impressic acid and 3α-hydroxy-lup-20(29)-en-23,28-dioic acid target NF-κB and osteoblast pathways , respectively, unlike the neuroinflammatory focus of this compound .

Pharmacological and Industrial Relevance

Standardization and Stability

This compound is managed as a primary reference standard (purity ≥98%) with strict storage protocols (2–8°C, desiccated) to preserve stability . Its derivatives, such as glycosylated forms (e.g., Chiisanoside, CAS: 89354-01-8), require specialized handling due to sensitivity to hydrolysis .

Commercial Availability

The compound is marketed by suppliers like MedChemExpress and Beijing Wokai Biotech at ~¥3520 per 5 mg, reflecting its high value in research . Comparatively, ceanothic acid is priced lower (¥2750 per 5 mg) due to broader natural availability .

Biologische Aktivität

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antioxidant and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound is a triterpenoid compound characterized by its unique structural features that contribute to its biological activities. The presence of multiple functional groups allows for diverse interactions with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In particular:

- Superoxide Anion Inhibition : The compound demonstrated potent inhibition of superoxide-anion generation with an inhibition rate of 86.9 ± 2.8% at 1 µM concentration .

- DPPH and ABTS Assays : While specific data on DPPH and ABTS assays for this compound were not found in the current literature, similar compounds have shown effective radical scavenging capabilities, suggesting potential for this compound to exhibit similar properties.

Antimicrobial Activity

The antimicrobial activity of this compound has also been explored:

- In Vitro Studies : Preliminary studies suggest that triterpenoids can inhibit the growth of various bacterial strains. For instance, compounds from similar classes have shown minimum inhibitory concentrations (MIC) in the range of 0.004–20.00 mg/mL against pathogens like Staphylococcus aureus and Proteus mirabilis .

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from related studies:

Q & A

Q. Q1. What are the standard protocols for isolating 3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid from natural sources, and how do solvent systems influence yield?

Answer: Isolation typically involves sequential extraction (e.g., maceration or Soxhlet) using solvents of increasing polarity (hexane → ethyl acetate → methanol). Column chromatography with silica gel and gradient elution (e.g., chloroform:methanol ratios) is critical for purification. Yield optimization requires testing solvent combinations and pH adjustments to stabilize the compound’s labile secolupane structure. Validation via TLC/HPLC with UV detection at 254 nm is recommended .

Q. Q2. How can spectroscopic methods (NMR, MS) be systematically applied to elucidate the structure of this compound?

Answer:

- 1H/13C NMR: Assign olefinic protons (δ 4.8–5.5 ppm) and carboxyl groups (δ 170–180 ppm for 13C).

- HSQC/HMBC: Map C-H correlations to confirm the secolupane backbone and dioic acid positions.

- HRMS: Use ESI(-) mode to confirm molecular ion [M-H]⁻ at m/z 470.3 (calculated for C30H44O4).

Cross-referencing with X-ray crystallography data (if available) resolves stereochemical ambiguities .

Advanced Research Questions

Q. Q3. What experimental strategies are effective for synthesizing this compound, and how can retrosynthetic pathways address its stereochemical complexity?

Answer: Retrosynthetic analysis should prioritize late-stage oxidation of a lupane precursor. Key steps include:

- Selective C3-C4 bond cleavage via ozonolysis or photochemical methods.

- Carboxylation at C28 using CO2 under high-pressure catalysis.

Stereochemical control requires chiral auxiliaries or enzymatic catalysis (e.g., lipases for enantioselective esterification). Monitor intermediates via IR for carbonyl formation (1700 cm⁻¹) .

Q. Q4. How can researchers reconcile contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) in studies of this compound?

Answer: Discrepancies often arise from:

- Concentration-dependent effects: Conduct dose-response assays (e.g., 0.1–100 µM) to identify therapeutic windows.

- Cell line variability: Use primary cells and standardized protocols (e.g., MTT assay for cytotoxicity).

- Metabolite interference: Perform LC-MS/MS to rule out degradation products. Statistical tools like ANOVA with post-hoc tests clarify significance thresholds .

Q. Q5. What advanced computational models predict the environmental fate of 3,4-Secolupa derivatives, and how do indoor surface interactions alter their stability?

Answer: Molecular dynamics (MD) simulations can model adsorption on indoor surfaces (e.g., SiO2 or cellulose). Parameters include:

- Hydrophobicity (logP): Predicts partitioning onto organic-rich surfaces.

- Oxidative degradation: Use DFT to calculate reaction barriers with ozone or OH radicals.

Experimental validation via microspectroscopic imaging (e.g., ToF-SIMS) tracks surface-bound degradation pathways .

Methodological and Safety Considerations

Q. Q6. What safety protocols are critical when handling this compound in the lab?

Answer:

Q. Q7. How should researchers design experiments to study structure-activity relationships (SAR) for this compound’s derivatives?

Answer:

- Derivatization: Modify carboxyl groups (C3/C28) via esterification or amidation.

- Bioassay panels: Test derivatives against targets (e.g., COX-2 for anti-inflammatory activity).

- QSAR modeling: Use Molinspiration or SwissADME to correlate substituents with bioactivity .

Data Analysis and Literature Review

Q. Q8. What statistical methods are appropriate for analyzing dose-dependent effects in pharmacological studies?

Answer:

Q. Q9. How can researchers efficiently review literature on secolupane triterpenoids while ensuring methodological rigor?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.